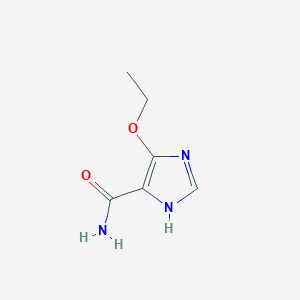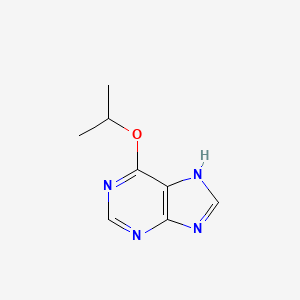![molecular formula C30H21N3O B3356327 3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole CAS No. 65698-70-6](/img/structure/B3356327.png)
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole
Vue d'ensemble
Description
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole is a complex organic compound that combines the structural features of anthracene, oxadiazole, and carbazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole typically involves a multi-step process:
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, anthracene-9-carboxylic acid can be reacted with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring.
Coupling with Carbazole: The oxadiazole derivative is then coupled with 9-ethyl-9H-carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production would require optimization for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the anthracene and carbazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the anthracene and carbazole rings.
Applications De Recherche Scientifique
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as an emitter in OLEDs due to its excellent photophysical properties, including high fluorescence quantum yield and thermal stability.
Biological Probes: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe in biological assays.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological macromolecules.
Mécanisme D'action
The compound exerts its effects primarily through its electronic structure, which allows for efficient light absorption and emission. The anthracene moiety acts as a chromophore, while the oxadiazole and carbazole units facilitate charge transport and stability. The molecular targets and pathways involved include:
Photophysical Processes: Excitation and emission of light through π-π* transitions.
Charge Transport: Facilitated by the conjugated system, enhancing electron and hole mobility in optoelectronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Anthracen-9-yl)-5-phenyl-1,3,4-oxadiazole: Similar in structure but lacks the carbazole unit, resulting in different electronic properties.
9-(Anthracen-9-yl)-9H-carbazole: Lacks the oxadiazole ring, affecting its photophysical behavior.
Uniqueness
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole is unique due to the combination of anthracene, oxadiazole, and carbazole units, which confer distinct electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices, where both high efficiency and stability are required.
Propriétés
IUPAC Name |
2-anthracen-9-yl-5-(9-ethylcarbazol-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N3O/c1-2-33-26-14-8-7-13-24(26)25-18-21(15-16-27(25)33)29-31-32-30(34-29)28-22-11-5-3-9-19(22)17-20-10-4-6-12-23(20)28/h3-18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHWHHNVFRYPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=CC=C71 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575430 | |
| Record name | 3-[5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl]-9-ethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65698-70-6 | |
| Record name | 3-[5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl]-9-ethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate](/img/structure/B3356245.png)
![3,5-Dimethylimidazo[1,5-a]pyridine](/img/structure/B3356274.png)
![N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B3356282.png)
![4-Acetyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3356287.png)
![Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-](/img/structure/B3356295.png)

![5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile](/img/structure/B3356302.png)

![1,4-Dihydropyrido[3,2-c]pyridazine](/img/structure/B3356334.png)





